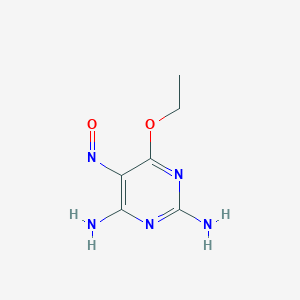

6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Description

Properties

CAS No. |

6965-97-5 |

|---|---|

Molecular Formula |

C6H9N5O2 |

Molecular Weight |

183.17 g/mol |

IUPAC Name |

6-ethoxy-5-nitrosopyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H9N5O2/c1-2-13-5-3(11-12)4(7)9-6(8)10-5/h2H2,1H3,(H4,7,8,9,10) |

InChI Key |

VUTARFHXVDMWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=C1N=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Recent studies have highlighted the potential of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine derivatives as antioxidants. These compounds exhibit significant radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular conditions. For instance, a series of N-substituted derivatives demonstrated potent lipid antioxidant properties and inhibition of lipoxygenase, suggesting their therapeutic potential in inflammatory diseases .

1.2 Anticancer Activity

The compound has been investigated for its anticancer properties. It serves as a precursor for synthesizing novel drugs targeting cancer cells. The structural modifications of the pyrimidine derivatives have shown promise in inhibiting tumor growth in various cell lines, making it a candidate for further development in cancer therapeutics.

1.3 Antibiotic Development

this compound is also being explored as a lead compound for developing antibiotics. Its derivatives have shown activity against various bacterial strains, indicating potential use in combating resistant infections.

Agricultural Applications

2.1 Pesticide Development

In agricultural chemistry, this compound is being researched for its potential use as a pesticide. Its derivatives can be designed to target specific pests while minimizing harm to beneficial organisms. This specificity is essential for sustainable agricultural practices.

2.2 Herbicide Formulations

The compound's ability to inhibit specific biochemical pathways in plants makes it suitable for herbicide formulations. Research indicates that certain derivatives can selectively inhibit weed growth without affecting crop yields.

Case Study: Antioxidant Efficacy

A study conducted on various N-substituted 2,4-diaminopteridine derivatives, including those derived from this compound, showed significant antioxidant activity in vitro and in vivo models of colitis. The study reported reductions in inflammatory markers and tissue damage at low dosages (0.01 mmol/kg), supporting the compound's potential therapeutic applications .

Case Study: Anticancer Activity

In another investigation focused on the anticancer properties of pyrimidine derivatives, compounds derived from this compound were tested against various human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments, suggesting a pathway for developing new anticancer agents.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antioxidant development | Potent radical scavenging activity |

| Anticancer drug precursor | Inhibition of tumor growth | |

| Antibiotic formulation | Activity against resistant bacterial strains | |

| Agricultural Chemistry | Pesticide development | Targeted pest control with minimal side effects |

| Herbicide formulation | Selective inhibition of weed growth |

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk : The isopropoxy group in 31c reduces yield (76% vs. 91% for 31b ), likely due to steric hindrance during synthesis .

- Electronic Effects : Ethoxy and isopropoxy groups donate electrons via oxygen, stabilizing the nitroso group. Chloro substituents (e.g., CAS 5748-33-4) withdraw electrons, altering reactivity .

- Spectral Shifts : The isopropoxy CH in 31c (δ 5.55) appears downfield compared to ethoxy CH₂ in 31b (δ 4.55), reflecting differences in electron density and hybridization .

Triazine-Based Analogues

Triazine derivatives like N²,N⁴-di-isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine () share structural motifs with pyrimidines but differ in ring structure (triazine vs. pyrimidine). These compounds exhibit enhanced thermal stability and are used in herbicides, highlighting how heterocycle choice impacts application .

Preparation Methods

Reaction Conditions and Yields

Advantages and Limitations

-

Method 1 offers straightforward access to the ethoxy group via alcohol solvents but requires precise control over salt isolation.

-

Method 2 achieves high yields but relies on toxic solvents like DMF, complicating large-scale production.

-

Method 3 excels in atom economy and byproduct management but necessitates additional steps for ethoxy introduction.

The regioselective introduction of the nitroso group at position 5 is governed by electronic and steric factors. In all methods, the C5 position’s electrophilicity is enhanced through conjugation with adjacent amino groups, directing nitrosation via electrophilic aromatic substitution. For ethoxy substitution, steric hindrance at position 6 favors nucleophilic displacement when using ethanol under basic conditions.

Optimization strategies include:

-

Catalyst Screening : Sodium thiosulfate in Method 3 accelerates acylation by stabilizing reactive intermediates.

-

Solvent Engineering : Replacing DMF with ethanol in Method 2 could streamline ethoxy incorporation while reducing toxicity.

-

Temperature Gradients : Gradual heating in Method 1 minimizes side reactions during cyclization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine, and how can purity be optimized during synthesis?

- Methodology : A stepwise approach is advised:

- Begin with a pyrimidine core (e.g., 2,4-diaminopyrimidine) and introduce the ethoxy group via nucleophilic substitution using ethyl bromide under basic conditions (e.g., NaH in DMF) .

- Introduce the nitroso group at position 5 using nitrous acid (HNO₂) or sodium nitrite in acidic media, monitoring reaction progress via TLC or HPLC to avoid over-nitrosation .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water). Confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be unequivocally characterized?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. The nitroso group (C5-NO) causes deshielding of adjacent protons (C6 ethoxy group), observable as distinct shifts in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₁₀N₆O₂; theoretical MW: 214.18 g/mol).

- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodology :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Enzyme Inhibition : Test against tyrosine kinases (e.g., TrkA) or dihydrofolate reductase (DHFR) using fluorescence-based kinetic assays. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How does the nitroso group at position 5 influence the compound’s reactivity and stability under physiological conditions?

- Methodology :

- Kinetic Studies : Monitor nitroso group reduction (e.g., by glutathione) using UV-Vis spectroscopy (λmax ~400 nm for NO decay) .

- pH-Dependent Stability : Incubate in buffers (pH 4–9) and quantify degradation via LC-MS. Nitroso derivatives are prone to hydrolysis at pH >7, forming amine byproducts .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density shifts at C5, explaining enhanced electrophilicity and susceptibility to nucleophilic attack .

Q. How can researchers resolve contradictions in reported biological activity data for nitroso-substituted pyrimidines?

- Methodology :

- Dose-Response Reproducibility : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.

- Metabolite Analysis : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS to rule out assay interference from degradation products .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., TrkA). The nitroso group may form hydrogen bonds with catalytic lysine residues (e.g., Lys544 in TrkA) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD/RMSF analyses reveal conformational flexibility at the ethoxy-substituted C6 position .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., serum or tissue)?

- Methodology :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with isocratic elution (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 214→152 (quantifier) and 214→110 (qualifier) .

- Sample Preparation : Extract serum/tissue homogenates with acetonitrile (1:3 v/v), centrifuge (14,000 rpm, 10 min), and filter (0.22 µm PVDF) to remove proteins .

Q. How can X-ray crystallography aid in elucidating the compound’s binding mode with target proteins?

- Methodology :

- Co-Crystallization : Soak TrkA kinase domain (PDB: 4AOJ) with 10 mM compound in crystallization buffer (20% PEG 3350, 0.2 M ammonium sulfate).

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) to collect diffraction data (resolution ≤2.0 Å). Refine with PHENIX to visualize nitroso group interactions with the ATP-binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.